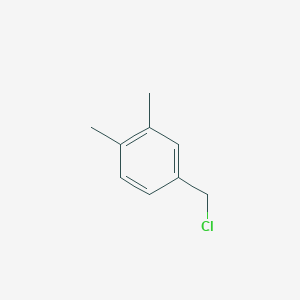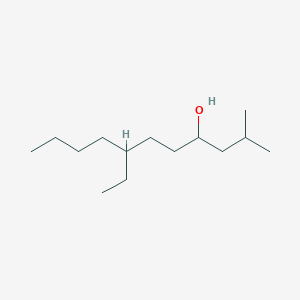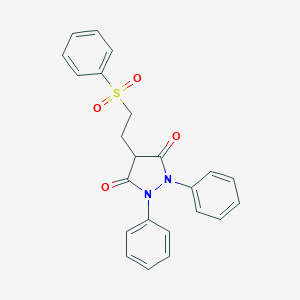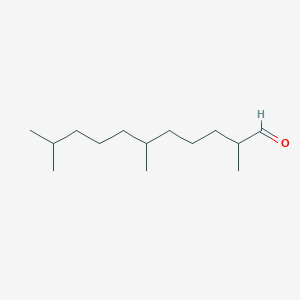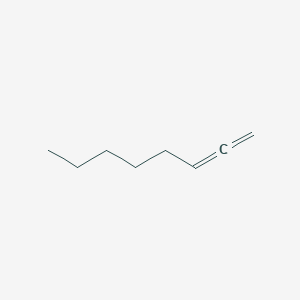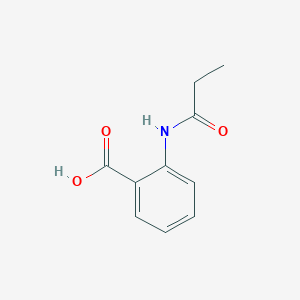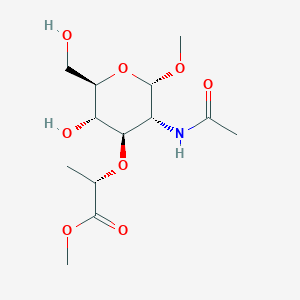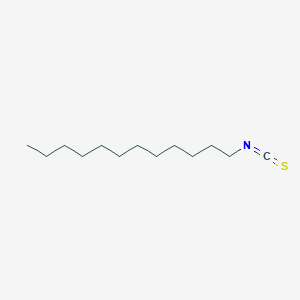
十二烷基异硫氰酸酯
描述
Dodecyl isothiocyanate is an organic compound with the molecular formula C13H25NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications.
科学研究应用
Dodecyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
作用机制
Target of Action
Dodecyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of isothiocyanates are a variety of intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates interact with their targets to bring about changes in cellular function. For instance, they can inhibit the activity of CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit nuclear factor kappa B (NF-ĸB)
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
The pharmacokinetics of isothiocyanates involve rapid absorption in blood . .
Result of Action
The result of the action of isothiocyanates, including dodecyl isothiocyanate, is the modulation of various cellular functions. This includes the induction of apoptosis, modulation of cell cycle regulators, and inhibition of various enzymes and factors . These changes can lead to antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of dodecyl isothiocyanate can be influenced by various environmental factors. For instance, it should be stored under dry inert gas, with the container sealed, and in a cool, dry place . .
准备方法
Synthetic Routes and Reaction Conditions: Dodecyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of dodecylamine with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. Another method involves the use of carbon disulfide and dodecylamine in the presence of a base, followed by oxidation to form the isothiocyanate group .
Industrial Production Methods: In industrial settings, dodecyl isothiocyanate is often produced using large-scale batch reactors. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste .
化学反应分析
Types of Reactions: Dodecyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates.
Oxidation: Can be oxidized to form sulfonyl derivatives.
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to form addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Addition Reactions: Conducted under mild conditions, often at room temperature, with the use of solvents like dichloromethane or ethanol.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Result from the reaction with alcohols.
Sulfonyl Derivatives: Produced through oxidation reactions.
相似化合物的比较
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: Dodecyl isothiocyanate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications involving hydrophobic environments compared to its shorter-chain counterparts like phenyl isothiocyanate and allyl isothiocyanate. Additionally, the long chain can influence the compound’s reactivity and interaction with biological molecules.
属性
IUPAC Name |
1-isothiocyanatododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVQVNLMFKGGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147937 | |
| Record name | 1-Isothiocyanato-dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-32-8 | |
| Record name | Dodecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isothiocyanato-dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isothiocyanic Acid Dodecyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572250J55E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dodecyl isothiocyanate interact with its target and what are the downstream effects?
A: Dodecyl isothiocyanate (CH3(CH2)11NCS) exerts its chemopreventive effects against lung cancer primarily by inhibiting cytochrome P-450 enzymes involved in the metabolic activation of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). [] Specifically, it demonstrates strong inhibitory activity against NNK N-oxidation and keto alcohol formation, effectively hindering the conversion of NNK into its carcinogenic metabolites. [] This inhibition disrupts the cascade of events leading to DNA damage and ultimately, lung tumor formation.
Q2: What is the structure-activity relationship of Dodecyl isothiocyanate and how does it impact its potency as a chemopreventive agent?
A: Research indicates that both the length of the alkyl chain and the presence of the isothiocyanate group are crucial for the inhibitory activity of Dodecyl isothiocyanate. [, ] Removing the isothiocyanate group or substituting it with a hydroxyl group completely abolishes its protective effect against NNK-induced lung tumorigenesis. [] Furthermore, studies comparing various alkyl isothiocyanates demonstrate that Dodecyl isothiocyanate, with its twelve-carbon chain, exhibits superior potency compared to shorter chain variants like hexyl isothiocyanate. [] This suggests that a longer alkyl chain, contributing to higher lipophilicity, enhances the compound's interaction with its target enzymes and strengthens its inhibitory capacity.
Q3: Are there alternative compounds with similar mechanisms of action to Dodecyl isothiocyanate?
A: Yes, various arylalkyl and alkyl isothiocyanates have been investigated for their potential to inhibit NNK-induced lung tumorigenesis. [] Compounds like 6-phenylhexyl isothiocyanate, 8-phenyloctyl isothiocyanate, and 10-phenyldecyl isothiocyanate have shown promising results. [] Interestingly, the presence of a phenyl group is not essential for activity, as evidenced by the potent inhibitory effect of alkyl isothiocyanates like Dodecyl isothiocyanate. [] The key structural determinants for activity appear to be a balance between lipophilicity (influenced by factors like alkyl chain length and phenyl substitutions) and reactivity towards glutathione. [] Compounds with higher lipophilicity and lower reactivity towards glutathione tend to be more effective inhibitors of NNK-induced lung tumorigenesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


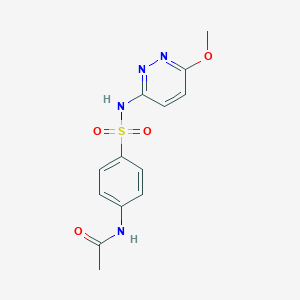
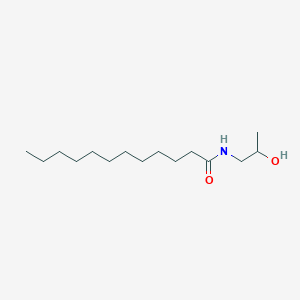
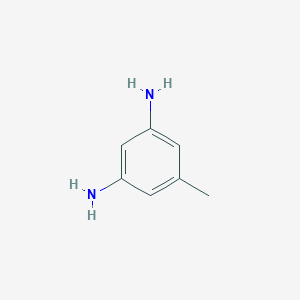
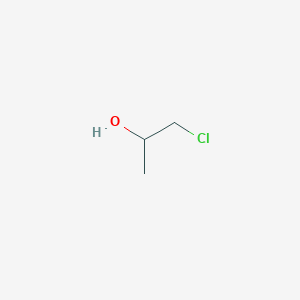
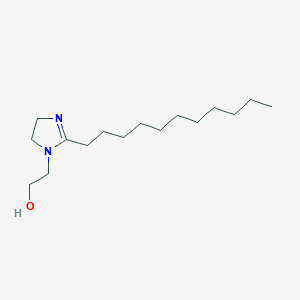
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

